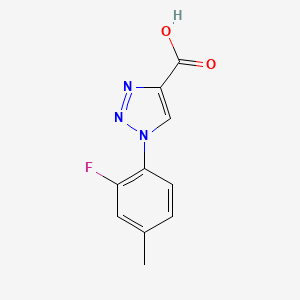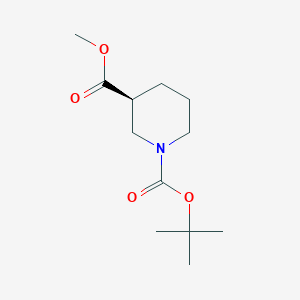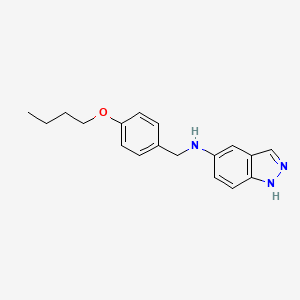
(R)-4-Methyl-2-(hydroxymethyl)morpholin
Übersicht
Beschreibung
(R)-4-Methyl-2-(hydroxymethyl)morpholine is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4-Methyl-2-(hydroxymethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Methyl-2-(hydroxymethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Molekülen
Der Morpholinring ist ein häufiges Motiv in biologisch aktiven Molekülen, da er strukturelle Ähnlichkeiten zu den chemischen Eigenschaften natürlicher Bioamine aufweist. Die betreffende Verbindung kann zur Synthese verschiedener biologisch aktiver Morpholine verwendet werden, darunter solche mit potentiellem pharmazeutischem Einsatz .
Entwicklung von Antisense-Oligonukleotiden
Morpholino-Oligomere, wie z. B. Phosphorodiamidat-Morpholine (PMOs), spielen eine entscheidende Rolle in der Gentherapie. (R)-4-Methyl-2-(hydroxymethyl)morpholin kann als Vorläufer für die Synthese modifizierter Morpholino-Monomere dienen, die die Bausteine von PMOs sind, die zur Regulation der Genexpression verwendet werden .
Herstellung von Morpholin-Derivaten zur mTOR-Inhibition
Morpholin-Derivate wurden synthetisiert und auf ihre Fähigkeit untersucht, mTOR, eine Proteinkinase, die an Zellwachstum und -proliferation beteiligt ist, zu hemmen. Die Verbindung kann verwendet werden, um Morpholin-Substitutionen zu erzeugen, die die Wirksamkeit von mTOR-Inhibitoren verbessern .
Stereoselektive Synthese
Die stereoselektive Synthese von Morpholinen ist von Bedeutung für die Herstellung von Verbindungen mit spezifischen optischen Aktivitäten. This compound ist aufgrund seiner chiralen Natur wertvoll für die Synthese enantiomerenreiner Morpholine, die bei der Entwicklung von Medikamenten mit gezielten biologischen Aktivitäten wichtig sind .
Anwendungen in der Festphasensynthese
Diese Verbindung kann in Festphasensynthesemethoden verwendet werden, um verschiedene Morpholin-Derivate zu erzeugen. Solche Techniken sind vorteilhaft für die Hochdurchsatzsynthese von Bibliotheken von Verbindungen zur Wirkstoffforschung .
Markierung in Arzneimittelmetabolismusstudien
This compound kann verwendet werden, um Morpholin-Derivate zu synthetisieren, die mit Kohlenstoff-14 markiert sind. Diese markierten Verbindungen sind essentiell in präklinischen in-vitro- und in-vivo-Arzneimittelmetabolismusstudien, um die Verteilung und den Abbau von Arzneimitteln zu verfolgen .
Wirkmechanismus
Target of Action
The primary targets of ®-4-Methyl-2-(hydroxymethyl)morpholine are RNA targets. This compound is used in the synthesis of modified morpholino monomers, which are crucial in the development of oligonucleotide therapies . These therapies work by interacting selectively with the RNA target, blocking the transfer of genetic information and, in turn, the production of degenerate proteins .
Mode of Action
®-4-Methyl-2-(hydroxymethyl)morpholine interacts with its RNA targets through the process of condensation under Lewis acid conditions . This interaction results in the synthesis of modified morpholino monomers, which are then used in the creation of oligonucleotide therapies .
Biochemical Pathways
The biochemical pathways affected by ®-4-Methyl-2-(hydroxymethyl)morpholine are primarily those involved in gene expression. The compound plays a crucial role in the synthesis of morpholino monomers, which are key components of oligonucleotide therapies . These therapies regulate gene expression by interacting selectively with the RNA target, thereby blocking the transfer of genetic information .
Pharmacokinetics
These properties would impact the bioavailability of the compound and, consequently, the effectiveness of the resulting oligonucleotide therapies .
Result of Action
The primary result of the action of ®-4-Methyl-2-(hydroxymethyl)morpholine is the synthesis of modified morpholino monomers. These monomers are then used in the creation of oligonucleotide therapies, which have been shown to be effective in the treatment of diseases involved in gene expression . For example, two such therapies have been approved for the treatment of Duchenne muscular dystrophy .
Action Environment
The action of ®-4-Methyl-2-(hydroxymethyl)morpholine is influenced by various environmental factors. For instance, the condensation process under Lewis acid conditions, which is crucial to the compound’s interaction with its RNA targets, would be affected by factors such as temperature, pH, and the presence of other compounds . These factors could influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
[(2R)-4-methylmorpholin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTADGNSGCICTA-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@H](C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297275 | |
| Record name | (2R)-4-Methyl-2-morpholinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159598-35-2 | |
| Record name | (2R)-4-Methyl-2-morpholinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159598-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-4-Methyl-2-morpholinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1460835.png)
![Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1460838.png)




![Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1460846.png)
![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1460847.png)



